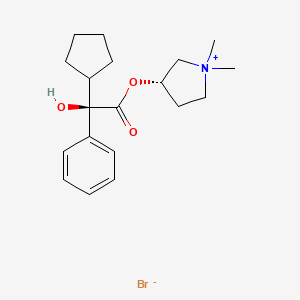

erythro-Glycopyrronium bromide

Description

Structural and Stereochemical Characterization of erythro-Glycopyrronium Bromide

Molecular Formula and Elemental Composition

This compound’s molecular formula is C₁₉H₂₈BrNO₃ , with a molecular weight of 398.33 g/mol . The compound comprises a quaternary ammonium cation paired with a bromide counterion.

| Element | Count | Atomic Mass (g/mol) | Mass Contribution (%) |

|---|---|---|---|

| Carbon (C) | 19 | 12.01 × 19 = 228.19 | 57.3 |

| Hydrogen (H) | 28 | 1.008 × 28 = 28.22 | 7.1 |

| Bromine (Br) | 1 | 79.90 | 20.0 |

| Nitrogen (N) | 1 | 14.01 | 3.5 |

| Oxygen (O) | 3 | 16.00 × 3 = 48.00 | 12.0 |

| Total | 398.33 | 100% |

This elemental composition reflects the compound’s synthetic quaternary ammonium structure, optimized for peripheral antimuscarinic activity.

Stereochemical Configuration

(2R,3S)-Configuration and Diastereomeric Relationships

This compound exists as a racemic mixture of the (2R,3S) and (2S,3R) enantiomers, forming the erythro diastereomer. The stereochemistry arises from two chiral centers:

- C2 : The cyclopentyl-phenylacetyl group’s configuration.

- C3 : The 1,1-dimethylpyrrolidinium moiety’s orientation.

The erythro configuration differs from the threo diastereomer, which adopts the (2R,3R) or (2S,3S) configurations. This stereochemical distinction influences receptor binding and pharmacological activity.

Crystallographic Analysis of the Erythro Form

X-ray crystallography reveals the glycopyrronium cation adopts a rigid conformation with two five-membered rings in envelope conformations . Key structural features include:

- Pyrrolidinium ring : A partially puckered structure with the quaternary nitrogen as the apical atom.

- Acetylcholine-like moiety : A spatial arrangement resembling acetylcholine, critical for muscarinic receptor interaction.

The bromide counterion participates in electrostatic interactions with the cation’s positively charged nitrogen, stabilizing the crystal lattice.

Conformational Flexibility in the Acetylcholine-Like Moiety

The acetylcholine-like segment (cyclopentyl-phenylacetyl group) exhibits limited flexibility due to steric constraints from the cyclopentane and phenyl rings. This rigidity ensures precise alignment with muscarinic receptor binding sites, enhancing selectivity for peripheral over central nervous system receptors.

Quaternary Ammonium Structure and Charge Distribution

The quaternary ammonium group (1,1-dimethylpyrrolidinium) serves as the pharmacophore , enabling strong electrostatic interactions with anionic residues in muscarinic receptors.

| Functional Group | Role |

|---|---|

| Quaternary N⁺ | Permanent positive charge; receptor binding |

| Bromide (Br⁻) | Counterion; enhances solubility |

| Cyclopentyl-phenylacetyl | Hydrophobic anchor; stabilizes receptor interaction |

Charge distribution analysis (via Mulliken population methods) indicates:

- N⁺ : High electron deficiency (+1 charge).

- Oxygen atoms : Negative charge density (e.g., carbonyl and hydroxyl groups).

- Cyclopentane/phenyl rings : Neutral regions contributing hydrophobic interactions.

The quaternary structure’s peripheral selectivity arises from its large size and charge density, limiting blood-brain barrier penetration.

Properties

IUPAC Name |

[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNYRYCIDCJBOM-QQTWVUFVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199205 | |

| Record name | erythro-Glycopyrronium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51186-83-5, 129784-12-9 | |

| Record name | erythro-Glycopyrronium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51186-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycopyrronium bromide [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051186835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycopyrrolate, (2R,3'S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129784129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | erythro-Glycopyrronium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCOPYRROLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V92SO9WP2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCOPYRROLATE, (2R,3'S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68EL47CXSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Pre-treatment and Transesterification

- Starting materials : α-cyclopentyl mandelic acid is dissolved in dimethylformamide (DMF).

- Condensing agent : Excess N,N'-carbonyldiimidazole (CDI) is added to activate the acid group.

- Reaction conditions : The mixture is stirred at 18–40°C for 0.5–2 hours.

- Transesterification : After activation, 1-methyl-3-pyrrolidinol is added, and the reaction proceeds at 18–150°C for 1–72 hours.

- Termination : The reaction is quenched by adding purified water to yield the intermediate α-cyclopentyl-α-phenyl-α-hydroxy acetic acid-N-methyl-tetramethyleneimine ester.

This one-step transesterification replaces previous multi-step methods that used hazardous sodium metal or sodium hydride, significantly reducing explosion risk and improving industrial applicability.

Extraction and Washing

- The intermediate is extracted using organic solvents such as toluene, t-butyl methyl ether, Virahol, n-propyl alcohol, or butanone.

- Washing with purified water removes impurities.

Quaternization

- The intermediate solution is concentrated and diluted with solvents like n-propyl alcohol.

- Monobromomethane is added at low temperatures (-20 to 0°C).

- The reaction is stirred for 1–5 hours, then heated to about 60°C to complete quaternization.

- The crude Glycopyrronium bromide is isolated by suction filtration.

Recrystallization and Purification

- The crude product is recrystallized from organic solvents such as methanol, propyl alcohol, and ketones.

- This step yields the final erythro-Glycopyrronium bromide product with high purity and quality suitable for pharmaceutical use.

Reaction Conditions and Parameters Summary

| Step | Reagents/Conditions | Temperature (°C) | Time | Solvents Used | Notes |

|---|---|---|---|---|---|

| Pre-treatment | α-cyclopentyl mandelic acid + CDI | 18–40 | 0.5–2 h | DMF | Activation of acid group |

| Transesterification | + 1-methyl-3-pyrrolidinol | 18–150 | 1–72 h | DMF | One-step transesterification |

| Extraction & Washing | Organic solvents (toluene, t-butyl methyl ether, etc.) | Room temp | - | Toluene, t-butyl methyl ether, etc. | Purification of intermediate |

| Quaternization | Intermediate + monobromomethane | -20 to 0 | 1–5 h | Propyl alcohol or ketones | Formation of quaternary ammonium salt |

| Recrystallization | Crude product + methanol/propyl alcohol/ketones | Room temp | - | Methanol, propyl alcohol, ketones | Final purification step |

Advantages of the Optimized Method

- Safety : Avoids use of explosive sodium metal or sodium hydride.

- Efficiency : One-step transesterification reduces reaction steps and time.

- Cost-effectiveness : Simplified process lowers production costs.

- Product quality : High purity product meeting pharmaceutical standards.

- Environmental impact : Reduced pollution due to safer solvents and reagents.

Research Findings and Industrial Implications

- The use of CDI as a condensing agent for pre-treatment enhances the activation of the acid moiety, facilitating efficient ester formation.

- The optimized transesterification reaction conditions (temperature and time) allow for maximal conversion with minimal side reactions.

- Quaternization at low temperatures prevents degradation and side product formation.

- Recrystallization solvents and conditions are critical for controlling particle size and purity, impacting drug formulation and bioavailability.

- The racemic mixture enriched in (3R, 2S) and (3S, 2R) is obtained, consistent with the desired stereochemistry for pharmacological activity.

Chemical Reactions Analysis

Types of Reactions

Erythro-Glycopyrronium bromide undergoes various chemical reactions, including:

Substitution Reactions: Involving the replacement of the bromide ion with other nucleophiles.

Hydrolysis: Leading to the breakdown of the ester linkage in the presence of water or acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium iodide or potassium thiocyanate in acetone.

Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.

Major Products Formed

Substitution Reactions: Formation of iodide or thiocyanate derivatives.

Hydrolysis: Production of quinuclidinol and cyclopentyl mandelate.

Scientific Research Applications

Scientific Research Applications

Erythro-Glycopyrronium bromide has diverse applications across various scientific fields. Below are key areas where this compound is utilized:

Clinical Applications

- Chronic Obstructive Pulmonary Disease (COPD): The primary application of this compound is in the management of COPD, where it helps alleviate symptoms and improve lung function by relaxing airway muscles and reducing mucus production.

- Asthma Management: While primarily indicated for COPD, research is ongoing to explore its potential benefits in asthma treatment, particularly in patients who do not respond adequately to other therapies .

Pharmacological Research

- Muscarinic Receptor Studies: this compound is extensively used to study muscarinic receptor functions and their roles in various physiological processes. This includes investigations into how receptor modulation affects respiratory conditions and other systems such as salivary gland function and cognitive processes .

- Comparative Studies with Other Anticholinergics: Research often compares this compound with other anticholinergic agents like glycopyrrolate and tiotropium, assessing differences in efficacy, selectivity for muscarinic receptors, and side effects .

Industrial Applications

- Pharmaceutical Formulation: this compound is utilized in the formulation of inhalation products due to its favorable pharmacokinetic properties, including a long duration of action and minimal systemic absorption when inhaled.

- Organic Synthesis: In chemical research, it serves as a reagent for synthesizing various derivatives, highlighting its versatility beyond pharmacological applications.

Case Studies and Clinical Trials

Numerous clinical trials have evaluated the safety and efficacy of this compound. Here are some notable findings:

Efficacy in COPD Management

A multicenter study involving patients with moderate to severe COPD demonstrated that this compound significantly improved lung function as measured by FEV1 (Forced Expiratory Volume in 1 second) compared to placebo. Patients reported enhanced exercise tolerance and reduced breathlessness.

Safety Profile

Clinical trials have consistently shown that this compound has a favorable safety profile, with minimal adverse effects on heart rate or blood pressure. This distinguishes it from some other anticholinergic agents that may have more pronounced cardiovascular side effects .

Combination Therapies

Research is also exploring the benefits of combining this compound with other medications such as budesonide or formoterol for enhanced therapeutic effects in COPD management. These combination therapies aim to maximize bronchodilation while minimizing potential side effects associated with higher doses of individual drugs .

Mechanism of Action

Erythro-Glycopyrronium bromide exerts its effects by competitively blocking muscarinic receptors, particularly the M3 receptors in the lungs. This inhibition prevents the binding of acetylcholine, leading to bronchodilation and reduced airway secretions. The compound has a higher affinity for M3 receptors compared to other muscarinic receptors, which contributes to its effectiveness in treating COPD .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (3S)-3-[[(2R)-2-cyclopentyl-2-hydroxy-2-phenylacetyl]oxy]-1,1-dimethylpyrrolidinium bromide

- Molecular Formula: C₁₉H₂₈NO₃·Br

- Molecular Weight : 398.33 g/mol

- CAS Registry Number : 51186-83-5 (previously listed under 59677-71-3) .

- Melting Point : 175°C .

Pharmacological Class : Quaternary ammonium antimuscarinic agent with peripheral cholinergic receptor antagonism. It is stereochemically defined as the erythro isomer, distinguishing it from other stereoisomers (e.g., threo or racemic mixtures) .

Comparative Analysis with Analogous Compounds

Structural and Pharmacodynamic Comparisons

Table 1: Key Pharmacodynamic Properties

Key Insights :

- Receptor Selectivity : erythro-Glycopyrronium’s M3 selectivity minimizes off-target effects (e.g., cardiac M2 receptor antagonism), enhancing therapeutic safety .

- Quaternary Structure : Limits central nervous system (CNS) penetration, reducing adverse effects like confusion or sedation compared to tertiary amines (e.g., atropine) .

Clinical Efficacy in Respiratory Diseases

Table 2: COPD Treatment Outcomes

Key Insights :

Adverse Effects :

Contraindications :

Pharmacokinetic Profile

Biological Activity

Erythro-Glycopyrronium bromide, a long-acting muscarinic antagonist (LAMA), has garnered attention for its therapeutic applications, particularly in respiratory conditions such as chronic obstructive pulmonary disease (COPD) and in the treatment of excessive sweating (hyperhidrosis). This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and clinical efficacy based on diverse research findings.

This compound exerts its effects by competitively blocking muscarinic acetylcholine receptors (mAChRs). This inhibition prevents acetylcholine from binding to these receptors, leading to several physiological responses:

- Bronchodilation : By blocking mAChRs in the lungs, it reduces bronchoconstriction, thereby improving airflow in patients with COPD.

- Reduction of Secretions : The compound diminishes glandular secretions, which can be beneficial in conditions characterized by excessive mucus production.

- Cardiovascular Effects : this compound has a higher affinity for M3 receptors compared to M2 receptors, resulting in fewer cardiovascular side effects compared to other anticholinergics like tiotropium .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption following inhalation, with a significant portion being cleared via non-renal mechanisms. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | Low systemic effects due to quaternary ammonium structure |

| Peak Plasma Concentration | Achieved shortly after inhalation |

| Elimination Half-Life | Approximately 5 hours |

Respiratory Conditions

This compound has been extensively studied for its efficacy in treating COPD. Notable clinical trials include:

- GLOW Trials : These trials demonstrated significant improvements in lung function measured by Forced Expiratory Volume in 1 second (FEV1). For instance, the GLOW 1 trial reported an increase in trough FEV1 from 1.301 L (placebo) to 1.408 L (glycopyrronium) after 12 weeks of treatment, indicating a statistically significant difference of 108 mL .

Hyperhidrosis Treatment

A recent phase IIIa trial evaluated a topical formulation of glycopyrronium bromide (GPB 1% cream) for treating primary axillary hyperhidrosis. Findings included:

- Sweat Reduction : Patients using GPB experienced a significant reduction in sweat production compared to placebo (−197.08 mg vs. −83.49 mg) .

- Quality of Life Improvement : The treatment led to statistically significant enhancements in quality of life metrics, including the Hyperhidrosis Disease Severity Scale (HDSS) .

Safety Profile

The safety profile of this compound is generally favorable. Common adverse effects include:

Q & A

Q. What are the recommended protocols for safe handling and storage of erythro-Glycopyrronium bromide in laboratory settings?

this compound should be stored in a tightly sealed container under dry, ventilated conditions to avoid dust formation. Personal protective equipment (PPE), including safety goggles, respiratory protection (e.g., N95 masks), and chemical-resistant gloves, is mandatory during handling. Avoid skin/eye contact and aerosol generation. For spills, use non-sparking tools to collect material and dispose of it via licensed chemical waste facilities .

Q. How can researchers determine the solubility profile of this compound in polar and non-polar solvents?

Experimental determination involves preparing saturated solutions in solvents like water, ethanol, and dichloromethane (as per its known solubility in water and ethanol ). Use gravimetric analysis or UV-Vis spectroscopy to quantify solubility. For low-solubility solvents (e.g., dichloromethane), employ sonication at controlled temperatures (e.g., 25°C) and centrifuge to separate undissolved material .

Q. What analytical methods are suitable for purity assessment of this compound?

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (e.g., 210 nm) is recommended. Validate the method using reference standards. For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) with mass spectrometry (MS) to verify molecular weight (399.342 g/mol) and stereochemistry .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Conduct accelerated stability testing by exposing the compound to temperatures (e.g., 25°C, 40°C) and pH ranges (3–9) over 4–12 weeks. Monitor degradation via HPLC and track bromide ion release using ion chromatography. Compare results against baseline stability data (stable under recommended storage conditions ).

Advanced Research Questions

Q. What experimental strategies mitigate discrepancies in bromide ion quantification during degradation studies of this compound?

Discrepancies may arise from methodological variations (e.g., detection limits, sample preparation). Cross-validate results using ion-selective electrodes (ISE), ion chromatography, and inductively coupled plasma mass spectrometry (ICP-MS). Include internal standards (e.g., Br isotope) to improve accuracy .

Q. How can researchers optimize in vitro assays to study the anticholinergic activity of this compound analogs?

Use muscarinic receptor-binding assays with H-N-methylscopolamine as a radioligand. Compare IC values of this compound against its threo-isomer. Validate functional activity via organ bath experiments (e.g., guinea pig ileum contraction inhibition) and adjust buffer composition to mimic physiological ion concentrations .

Q. What methodologies address the lack of toxicological data for this compound in ecotoxicity studies?

Perform acute toxicity tests on model organisms (e.g., Daphnia magna or zebrafish embryos) using OECD guidelines. For chronic exposure, design microcosm experiments to assess bioaccumulation potential. Pair with in silico predictions (e.g., QSAR models) to estimate LD and prioritize in vivo testing .

Q. How should researchers reconcile conflicting data on the metabolic stability of this compound in hepatic models?

Use human liver microsomes (HLM) or hepatocyte suspensions to measure metabolic half-life. Include cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic pathways. Compare results across species (e.g., rat vs. human) and validate with LC-MS/MS to detect phase I/II metabolites .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound pharmacodynamic studies?

Apply nonlinear regression models (e.g., Hill equation) to calculate EC and efficacy parameters. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-dependent effects, employ mixed-effects models to account for inter-subject variability .

Q. How can researchers design experiments to investigate the stereospecific interactions of this compound with lipid bilayers?

Utilize Langmuir-Blodgett troughs to measure pressure-area isotherms of the compound in lipid monolayers. Complement with molecular dynamics simulations to analyze hydrogen bonding and van der Waals interactions. Validate findings using differential scanning calorimetry (DSC) to assess phase transition changes in liposomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.